N-(4-(3-((4-chlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[3-(4-chloroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c18-11-3-5-12(6-4-11)19-15(22)8-7-13-10-25-17(20-13)21-16(23)14-2-1-9-24-14/h1-6,9-10H,7-8H2,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFHSESBNYVMBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((4-chlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Final Coupling: The final step involves coupling the thiazole and furan rings with the chlorophenyl group through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-((4-chlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the thiazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: It could be investigated for its potential as a therapeutic agent for various diseases.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(3-((4-chlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole and furan rings may facilitate binding to these targets, while the chlorophenyl group could enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole and thiazole-4-carboxylic acid share the thiazole ring structure.
Furan Derivatives: Compounds like furan-2-carboxylic acid and 2-furylmethanol share the furan ring structure.
Chlorophenyl Derivatives: Compounds such as 4-chlorophenylamine and 4-chlorobenzoic acid share the chlorophenyl group.
Uniqueness
N-(4-(3-((4-chlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(4-(3-((4-chlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound features a thiazole ring , a furan moiety , and a 4-chlorophenyl group , contributing to its unique biological properties. Its molecular formula is , with a molecular weight of approximately 320.81 g/mol. The presence of halogen atoms, particularly chlorine, enhances its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties . They are believed to inhibit bacterial lipid biosynthesis, which is crucial for maintaining bacterial cell integrity. In vitro studies have shown that this compound can effectively inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Properties
The compound has also been investigated for its anticancer activity . Studies demonstrate that it can induce apoptosis in cancer cells by modulating the expression of genes associated with cell survival and apoptosis. Specifically, it influences pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) gene expression, leading to increased cancer cell death. In vitro assays using cancer cell lines such as MCF-7 have shown promising results, with significant reductions in cell viability at certain concentrations .
The mechanism of action involves the compound's interaction with specific cellular targets, including enzymes and receptors. It may act as an inhibitor of certain kinases or other enzymes involved in critical signaling pathways, thereby disrupting cellular processes essential for tumor growth and survival.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated an IC50 value of 12 µg/mL against Staphylococcus aureus and 15 µg/mL against Escherichia coli, demonstrating its potential as a therapeutic agent in treating bacterial infections.
Study 2: Anticancer Activity
In another study focused on breast cancer cells (MCF-7), the compound exhibited cytotoxic effects with an IC50 value of 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway, evidenced by increased caspase activity and mitochondrial membrane potential loss .
Data Table: Biological Activities
Q & A
Basic: What are the key steps and analytical methods for synthesizing and characterizing this compound?
Answer:
The synthesis involves multi-step reactions, typically including:
- Step 1: Condensation of a 4-chlorophenylamine derivative with a thiazole precursor (e.g., 2-aminothiazole) under reflux in dimethylformamide (DMF) or acetic acid .
- Step 2: Coupling with a furan-2-carboxamide moiety using carbodiimide-based coupling agents .
Characterization: - NMR spectroscopy (1H and 13C) confirms the presence of the thiazole ring (δ 7.5–8.5 ppm) and furan protons (δ 6.3–7.2 ppm) .
- IR spectroscopy identifies carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and thiazole C-S bonds (~650 cm⁻¹) .
- Mass spectrometry validates the molecular ion peak (e.g., m/z ~433–450 for similar derivatives) .
Basic: How do the functional groups in this compound influence its reactivity and biological activity?
Answer:
Key functional groups and their roles:
| Group | Role | Example |
|---|---|---|
| Thiazole ring | Enhances π-π stacking with biological targets; sulfur atom aids in redox interactions | Inhibits kinases via ATP-binding pocket interactions . |
| 4-Chlorophenylamide | Increases lipophilicity and target affinity (Cl acts as a hydrogen bond acceptor) | Enhances binding to chlorophenol-sensitive enzymes . |
| Furan-carboxamide | Modulates solubility and participates in hydrogen bonding | Stabilizes interactions with polar residues in enzyme active sites . |
Basic: What experimental approaches are used for preliminary biological screening?
Answer:
- Kinase Inhibition Assays: Use recombinant kinases (e.g., Nek2, Hec1) with ATP-Glo™ to quantify inhibition (IC50 values typically <10 µM for active analogs) .
- Antimicrobial Screening: Disk diffusion assays against S. aureus and E. coli; MIC values compared to controls like ciprofloxacin .
- Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .
Advanced: How can researchers identify the compound’s biological targets and interaction mechanisms?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with kinase domains (e.g., PDB ID: 2WKI). Focus on hydrogen bonds between the furan carbonyl and Lys44 residue .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (e.g., KD values) with immobilized kinase proteins .
- Mutagenesis Studies: Replace key residues (e.g., Thr165 in Nek2) to confirm binding dependencies .
Advanced: How to resolve contradictions in reported biological activity across studies?
Answer: Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) to reduce false positives .
- Structural Analog Interference: Compare results with control compounds (e.g., staurosporine for kinase inhibition) .
- Solubility Differences: Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via HPLC before assays .
Advanced: What strategies optimize this compound’s derivatives for enhanced efficacy?
Answer:
-
SAR Analysis:
Modification Effect Reference Replace 4-Cl with CF3 Increases electronegativity and target affinity Introduce methyl groups on furan Reduces metabolic degradation Replace thiazole with oxazole Alters binding orientation in hydrophobic pockets -
Prodrug Design: Add ester groups to improve oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
